4-Methoxy-2-methyl-N-(pentan-2-yl)aniline
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Overview
Description
4-Methoxy-2-methyl-N-(pentan-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring, along with a pentan-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-N-(pentan-2-yl)aniline can be achieved through several methods. One common approach involves the hydroamination of olefins with nitroarenes. This method, reported by Baran and coworkers, utilizes innovative hydroamination techniques to access sterically hindered amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroamination processes. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-N-(pentan-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-Methoxy-2-methyl-N-(pentan-2-yl)aniline has several scientific research applications:
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: It is investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is utilized in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
4-Methoxy-2-methyl-N-(pentan-2-yl)aniline can be compared with other similar compounds, such as:
- 4-Methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline
- N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
- N-(4-(tert-butylamino)phenyl)acetamide
These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a methoxy group, a methyl group, and a pentan-2-yl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-methoxy-2-methyl-N-pentan-2-ylaniline |
InChI |
InChI=1S/C13H21NO/c1-5-6-11(3)14-13-8-7-12(15-4)9-10(13)2/h7-9,11,14H,5-6H2,1-4H3 |
InChI Key |
RAJXHXCPOGXDTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=C(C=C(C=C1)OC)C |
Origin of Product |
United States |
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